

In-Depth Technical Guide: 4-(Dibenzylamino)butanoic acid (CAS 106518-44-9)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Dibenzylamino)butanoic Acid

Cat. No.: B1340583

[Get Quote](#)

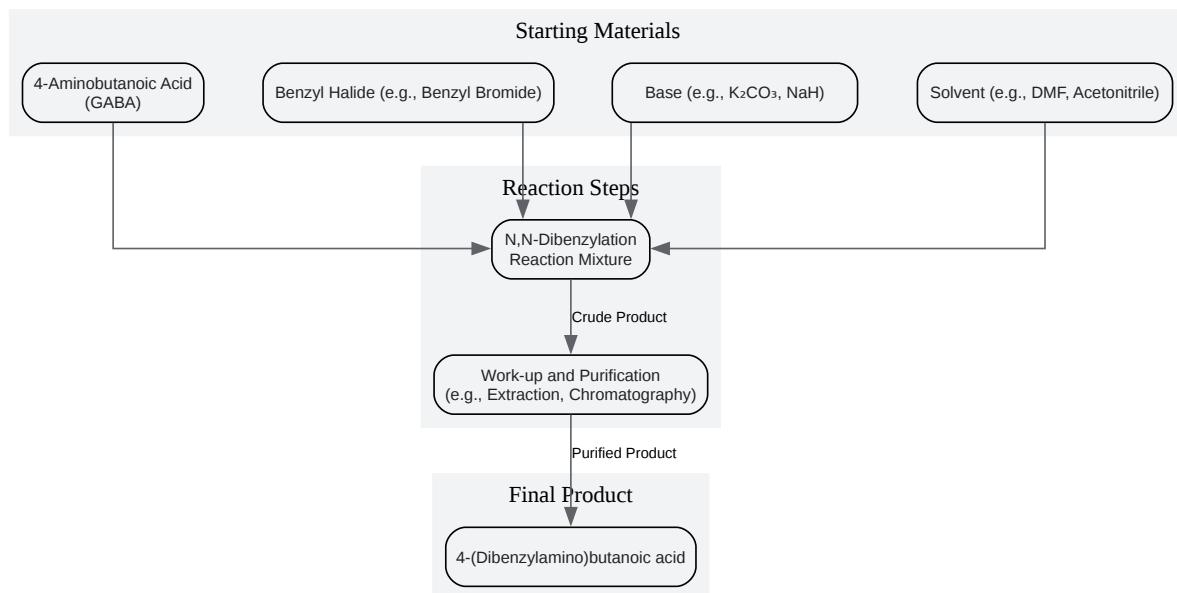
Disclaimer: Despite a comprehensive search of scientific literature and patent databases, no detailed experimental studies, pharmacological data, or documented signaling pathways for **4-(Dibenzylamino)butanoic acid** (CAS 106518-44-9) are publicly available. The information presented herein is aggregated from chemical supplier specifications and provides basic physicochemical properties. This document does not contain the in-depth experimental data, protocols, or biological pathway visualizations originally requested due to the absence of such information in published research.

Chemical Identity and Properties

4-(Dibenzylamino)butanoic acid is a derivative of gamma-aminobutyric acid (GABA) where the primary amine is protected by two benzyl groups. This modification significantly alters its polarity and potential biological activity compared to the parent neurotransmitter.

Physicochemical Data

The following table summarizes the available quantitative data for **4-(Dibenzylamino)butanoic acid**, primarily sourced from chemical suppliers.


Property	Value	Source
CAS Number	106518-44-9	Chemical Supplier Catalogs
Molecular Formula	C ₁₈ H ₂₁ NO ₂	Chemical Supplier Catalogs
Molecular Weight	283.36 g/mol	Chemical Supplier Catalogs
Purity	Typically ≥95%	Chemical Supplier Catalogs
Appearance	Not specified (likely a solid)	Inferred from storage recommendations
Storage Conditions	Sealed in a dry environment at 2-8°C	Chemical Supplier Catalogs
Topological Polar Surface Area (TPSA)	40.54 Å ²	Computed Property
logP (Octanol-Water Partition Coefficient)	3.55	Computed Property
Hydrogen Bond Donors	1	Computed Property
Hydrogen Bond Acceptors	2	Computed Property
Rotatable Bonds	8	Computed Property

Synthesis and Manufacturing

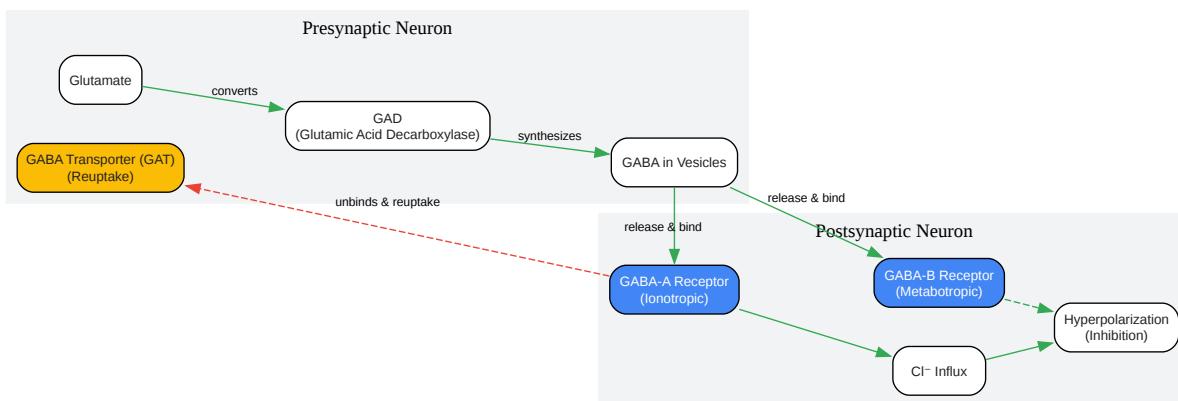
While specific, detailed experimental protocols for the synthesis of **4-(Dibenzylamino)butanoic acid** are not available in peer-reviewed literature, theoretical synthetic routes can be inferred. One plausible approach involves the N-alkylation of 4-aminobutanoic acid (GABA) or its esters with benzyl halide in the presence of a base.

Logical Workflow for a Potential Synthesis

The following diagram illustrates a logical, though not experimentally verified, workflow for the synthesis of **4-(Dibenzylamino)butanoic acid**.

[Click to download full resolution via product page](#)

Caption: A potential synthetic workflow for **4-(Dibenzylamino)butanoic acid**.


Biological and Pharmacological Context

As a derivative of GABA, **4-(Dibenzylamino)butanoic acid** belongs to a class of compounds that are structurally related to the primary inhibitory neurotransmitter in the central nervous system. GABA analogues are a significant area of research in drug development, particularly for neurological disorders.

The GABAergic System: A Theoretical Framework

The GABAergic system is a critical target for therapeutics. The diagram below provides a simplified overview of GABAergic signaling, which would be the theoretical context for studying

any novel GABA analogue. Note: The interaction of **4-(Dibenzylamino)butanoic acid** with this pathway has not been experimentally determined.

[Click to download full resolution via product page](#)

Caption: Simplified overview of a GABAergic synapse.

Conclusion and Future Directions

4-(Dibenzylamino)butanoic acid is a commercially available chemical with well-defined basic properties. However, there is a significant gap in the scientific literature regarding its synthesis, biological activity, and potential applications. For researchers and drug development professionals, this compound represents an unexplored chemical entity. Future research would be required to:

- Develop and publish a detailed, optimized synthesis protocol.
- Characterize the compound using standard analytical techniques (NMR, IR, Mass Spectrometry).

- Conduct in vitro assays to determine its binding affinity for GABA receptors and transporters.
- Perform in vivo studies to assess its pharmacological effects, pharmacokinetics, and safety profile.

Without such fundamental research, any discussion of its utility or mechanism of action remains purely speculative.

- To cite this document: BenchChem. [In-Depth Technical Guide: 4-(Dibenzylamino)butanoic acid (CAS 106518-44-9)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1340583#4-dibenzylamino-butanoic-acid-cas-number-106518-44-9>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com